molecular formula C11H18N4 B3116699 3-Pyridinamine, 5-methyl-6-(4-methyl-1-piperazinyl)- CAS No. 219132-85-1

3-Pyridinamine, 5-methyl-6-(4-methyl-1-piperazinyl)-

Cat. No. B3116699
CAS RN: 219132-85-1
M. Wt: 206.29 g/mol
InChI Key: KIOTWWSITUMCSQ-UHFFFAOYSA-N
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Description

3-Pyridinamine, 5-methyl-6-(4-methyl-1-piperazinyl)-, is an organic compound that is used in various scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is widely used in laboratory experiments due to its unique properties.

Scientific Research Applications

Metabolic Studies

  • Dopamine D4-selective antagonist metabolism : The compound 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine (L-745,870), a related compound, is a dopamine D4 selective antagonist studied for treating schizophrenia. It undergoes metabolism in rat, monkey, and human via N-dealkylation and the formation of a mercapturic acid adduct (Zhang et al., 2000).

Anticancer Research

  • Synthesis and antiproliferative activity against cancer : A series of new pyrido[1,2-a]pyrimidin-4-one derivatives, including related compounds, showed antiproliferative effects against various human cancer cell lines. Certain compounds within this series demonstrated potential as anticancer agents (Mallesha et al., 2012).

Chemical Synthesis and Drug Development

  • Synthesis of Piperazine-1-yl-1H-indazole derivatives : These derivatives play an important role in medicinal chemistry, with synthesized compounds characterized by spectral analysis and docking studies (Balaraju et al., 2019).
  • Peptide carboxyl group derivatization : Piperazine-based derivatives are used for derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry, indicating potential applications in proteome analysis (Qiao et al., 2011).

Neuropharmacology

  • Discovery of motilin receptor agonist : N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel motilin receptor agonist with promising pharmacokinetic profiles, indicating its potential for further development (Westaway et al., 2009).

Pharmacokinetics

  • Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Flumatinib, a tyrosine kinase inhibitor, showed metabolism via N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in chronic myelogenous leukemia patients (Gong et al., 2010).

Drug Delivery

  • Lipophilic pyrenyl derivatives encapsulation for drug delivery : Investigating the encapsulation of functionalized pyrenyl derivatives in a water-soluble metalla-cage, indicating the potential for enhanced drug delivery systems (Mattsson et al., 2010).

properties

IUPAC Name

5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-7-10(12)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOTWWSITUMCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229531
Record name 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219132-85-1
Record name 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219132-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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